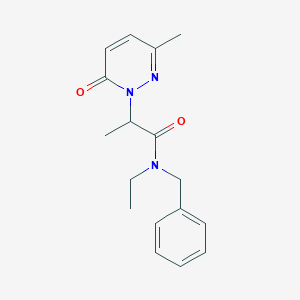![molecular formula C21H28N6O5 B2840526 2-(5-(4-(cyclopropanecarbonyl)piperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyethyl)acetamide CAS No. 1021026-33-4](/img/structure/B2840526.png)
2-(5-(4-(cyclopropanecarbonyl)piperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(5-(4-(cyclopropanecarbonyl)piperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyethyl)acetamide” is a novel 2,4-diaminoquinazoline derivative . It has been evaluated as a p21-activated kinase 4 (PAK4) inhibitor . All compounds in this series showed significant inhibitory activity against PAK4 .
Synthesis Analysis
The synthesis of this compound involves the selective substitution of the 4-position chlorine of an intermediate with 3-amino-5-cyclopropylpyrazole under basic conditions .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the selective substitution of the 4-position chlorine of an intermediate with 3-amino-5-cyclopropylpyrazole under basic conditions .科学的研究の応用
Synthesis and Biological Activity
This compound is involved in the synthesis of various derivatives with potential biological activity. For instance, novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines have been synthesized as potential anti-inflammatory and analgesic agents, with some showing significant activity in inhibiting cyclooxygenase-2 (COX-2) and possessing analgesic and anti-inflammatory properties (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial Applications
Certain derivatives have been explored for their antimicrobial properties. For example, a series of pyrimidinones and oxazinones, synthesized using citrazinic acid as a starting material, showed good antibacterial and antifungal activities comparable to reference drugs (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).
Applications in Cytokine Regulation
Some derivatives have shown potential in regulating cytokines. A pyrimidylpiperazine derivative was found to be a dual cytokine regulator, suppressing tumor necrosis factor-alpha (TNF-alpha) while augmenting interleukin-10 production, suggesting implications for treating conditions like septic shock and rheumatoid arthritis (Fukuda, Sumichika, Murata, Hanano, Adachi, & Hisadome, 2000).
Material Science Applications
In material science, derivatives have been used in the synthesis of polyamides containing nucleobases such as uracil and adenine. These polyamides demonstrated solubility in water and potential for further applications (Hattori & Kinoshita, 1979).
Potential in Oncology
Some derivatives have been explored for their potential use in oncology. For instance, analogues of the sigma receptor ligand showed potential therapeutic and diagnostic applications in this field, especially with modifications to reduce lipophilicity for better tumor cell entry (Abate, Niso, Lacivita, Mosier, Toscano, & Perrone, 2011).
Pharmacokinetic Studies
The compound and its derivatives have been subject to pharmacokinetic studies. For example, metabolism and excretion studies in chronic myelogenous leukemia patients revealed the main metabolic pathways and suggested that the parent drug was the predominant form recovered in human plasma, urine, and feces (Gong, Chen, Deng, & Zhong, 2010).
作用機序
This compound acts as a p21-activated kinase 4 (PAK4) inhibitor . PAK4 is a member of the serine/threonine protein kinases, activated by the Rho family of small guanosine-5′-triphosphate (GTP)-binding proteins Rac and Cdc42 . PAK4 plays critical roles in cellular function, including promoting cell growth, inhibiting cell apoptosis, and regulating cytoskeleton functions .
将来の方向性
This series of compounds, including “2-(5-(4-(cyclopropanecarbonyl)piperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyethyl)acetamide”, has the potential for further development as PAK4 inhibitors for anticancer activity . They have shown potent antiproliferative activity against the A549 cell line and inhibited cell cycle distribution, migration, and invasion of this cell line .
特性
IUPAC Name |
2-[5-[4-(cyclopropanecarbonyl)piperazin-1-yl]-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl]-N-(2-methoxyethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N6O5/c1-24-18-17(20(30)27(21(24)31)13-16(28)22-7-12-32-2)15(5-6-23-18)25-8-10-26(11-9-25)19(29)14-3-4-14/h5-6,14H,3-4,7-13H2,1-2H3,(H,22,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLQWNHDCLYIWES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=CC(=C2C(=O)N(C1=O)CC(=O)NCCOC)N3CCN(CC3)C(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N6O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-(4-(cyclopropanecarbonyl)piperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyethyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-methyl-octahydro-2H-pyrido[4,3-b]morpholine](/img/structure/B2840446.png)

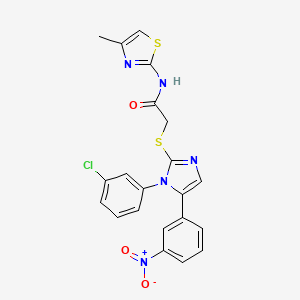

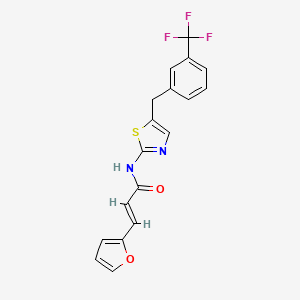

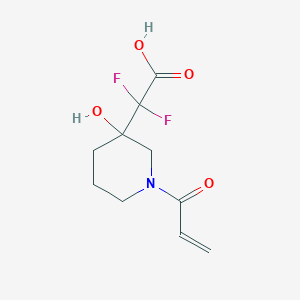
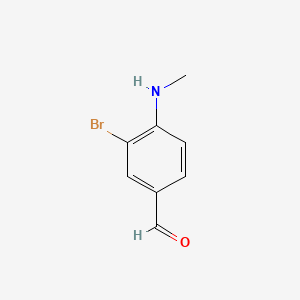

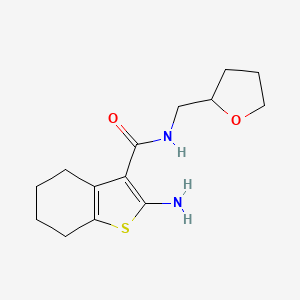
![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-methylbenzenesulfonamide](/img/structure/B2840464.png)
![3-benzyl-N-(5-chloro-2-methoxyphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2840465.png)
